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Drug Overview and Basic Properties

Filgotinib (GS-6034, Jyseleca) is an oral, small-molecule, adenosine triphosphate-competitive, and

reversible inhibitor of the Janus kinase (JAK) family, developed for treating rheumatoid arthritis (RA) and

ulcerative colitis [1] [2] [3]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug,

characterized by high permeability and low solubility [1] [4].

Its core mechanism of action is the preferential inhibition of JAK1. In biochemical assays, filgotinib

demonstrated a half-maximal inhibitory concentration (IC₅₀) of 10 nM for JAK1, showing a selectivity of

>30-fold over JAK2 (IC₅₀ = 28 nM), and even greater selectivity over JAK3 (IC₅₀ = 810 nM) and TYK2

(IC₅₀ = 116 nM) [1] [3]. This selectivity is intended to improve the therapeutic profile by minimizing off-

target effects associated with JAK2 and JAK3 inhibition [2].

Metabolic Pathway and Active Metabolite

Filgotinib's metabolism is primarily non-oxidative and is not dependent on the cytochrome P450 system.

The key metabolic pathway is hydrolysis mediated by carboxylesterase (CES) enzymes, with the CES2

isoform playing the predominant role [1] [2]. CES1 contributes to a lesser extent but can partially

compensate if CES2 is saturated [2].
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This hydrolysis results in the cleavage of the cyclopropanecarboxamide group and the formation of its major,

circulating active metabolite, GS-829845 [5] [6]. The following diagram illustrates the metabolic pathway

and the key properties of the resulting compounds:

Filgotinib

Hydrolysis by
Carboxylesterase 2 (CES2)

JAK1 IC₅₀: 10 nM
Half-life: ~7 h

GS-829845
(Active Metabolite)

JAK1 IC₅₀: ~10x less potent
Half-life: ~19 h

Click to download full resolution via product page

Diagram: Filgotinib is metabolized to GS-829845 by CES2, resulting in different potency and half-life

profiles.

Quantitative Pharmacokinetic Parameters

Systemic exposures of filgotinib and GS-829845 increase dose-proportionally over the 50 mg to 200 mg

once-daily dose range [1]. The metabolite exhibits significantly higher systemic exposure compared to the

parent drug.

Table 1: Key Pharmacokinetic Parameters of Filgotinib and GS-829845 After a Single Oral Dose in

Healthy Subjects [1]
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Parameter Filgotinib (200 mg) GS-829845 (Metabolite)

Cₘₐₓ 1.16 µg/mL (CV% 24.3) 2.29 µg/mL (CV% 18.7)

Tₘₐₓ (h) 3.00 (Range: 1.00–3.00) 5.00 (Range: 3.00–8.00)

AUC∞ (µg·h/mL) 4.84 (CV% 12.3) 63.8 (CV% 22.2)

Apparent Terminal t₁/₂ (h) 5.68 (CV% 39.6) 20.0 (CV% 19.6)

Time to Steady State Day 2 Day 4

Protein Binding 55–59% 39–44%

AUC∞: Area under the plasma concentration–time curve from time zero to infinity; Cₘₐₓ: Maximum (peak)

plasma concentration; CV%: Coefficient of Variation; Tₘₐₓ: Time to reach Cₘₐₓ.

Table 2: Comparative Pharmacological Profile [5] [1] [6]

Property Filgotinib GS-829845

JAK1 Selectivity Profile Preferential inhibitor Similar preferential profile

Relative Potency (in vitro) 1x (Reference) Approximately 10-fold less potent

Relative Systemic Exposure 1x (Reference) 16- to 20-fold higher

Primary Route of Elimination Renal (as metabolites) Renal

Impact of Food (on Cₘₐₓ) Slight decrease (11-20%) Not clinically relevant

Key Experimental Methodologies

The data presented in this profile were derived using well-validated and standard technical protocols.

Table 3: Overview of Key Experimental Methods in Filgotinib Research
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Aspect Analyzed Experimental Method Protocol Summary

Bioanalytical
Quantification

Liquid Chromatography-
Tandem Mass

Spectrometry (LC-MS/MS)

Simultaneous validated assay for measuring
plasma concentrations of filgotinib and GS-

829845 [1] [4].

JAK1
Pharmacodynamics
(PD)

Fluorescence-Activated

Cell Sorting (FACS)

Measurement of STAT1 phosphorylation

(pSTAT1) in human whole blood stimulated
with interleukin-6 (IL-6) to assess JAK1

inhibition [1] [4].

JAK2 Selectivity
Assessment

FACS Measurement of STAT5 phosphorylation

(pSTAT5) to confirm functional selectivity over
JAK2-dependent pathways [1] [4].

Population PK
(PopPK) Analysis

Nonlinear Mixed-Effects
Modeling (NONMEM)

Development of a population PK model using
data from Phase 1, 2, and 3 studies to derive

individual PK parameters for exposure-
response analyses [5].

Exposure-Response
(E-R) Analysis

Nonlinear Logistic
Regression

Efficacy endpoints (ACR20/50/70) were
modeled against the "effective AUC"

(AUCeff), a combined exposure metric for
filgotinib and its metabolite [5] [7].

Clinical Implications and Conclusion

The unique pharmacokinetic profile of filgotinib and its metabolite has direct clinical and developmental

significance:

Contribution to Overall Efficacy: The high systemic exposure of GS-829845 compensates for its

lower in vitro potency, making it a significant contributor to the overall pharmacodynamic effect [6] [3].
Pharmacokinetic-pharmacodynamic (PK/PD) modeling supports that the combined activity of parent

and metabolite drives the therapeutic effect [6].
Dose Rationalization: Exposure-response analyses from Phase 2 and 3 trials confirmed a positive

exposure-efficacy relationship, with the 200 mg once-daily dose achieving exposures on the plateau
of the response curve. Furthermore, no relationship was found between filgotinib or metabolite
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exposure and common safety endpoints, supporting the 200 mg once-daily dose for

commercialization [5] [7].
Low Drug-Drug Interaction (DDI) Potential: As metabolism is primarily via carboxylesterases and

not CYP450 enzymes, filgotinib has a low potential for clinically significant drug interactions with
commonly co-administered medications like methotrexate, statins, or oral contraceptives [1] [2].

Minimal Impact of Intrinsic Factors: Age, sex, race, mild renal impairment, and mild-to-moderate
hepatic impairment have no or minimal clinically relevant impact on filgotinib pharmacokinetics, thus

not requiring dose adjustment in these populations [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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